An In-depth Technical Guide to 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my goal is to present this information with scientific integrity, blending established chemical principles with practical insights for researchers in the field.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery and chemical synthesis.[1] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for the development of a wide range of biologically active molecules.[2] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3] The introduction of a chloro-substituent on the benzo ring and a reactive chloromethylphenyl group at the 2-position, as in the case of 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole, offers a versatile platform for further chemical modification and the exploration of novel structure-activity relationships (SAR).
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is characterized by a benzothiazole core chlorinated at the 5-position and bearing a 4-(chloromethyl)phenyl substituent at the 2-position.
Molecular Structure:
Caption: Chemical structure of 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole.
Physicochemical Data Summary
While experimental data for the target molecule is not extensively available, the following table summarizes key physicochemical properties, with some values predicted or extrapolated from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₉Cl₂NS | Calculated |
| Molecular Weight | 294.20 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds[4][5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Chloroform) | General knowledge of benzothiazoles |
| CAS Number | 34177-37-2 |
Data for structurally similar compounds:
-
5-Chloro-2-phenyl-1,3-benzothiazole: Molecular Weight: 245.71 g/mol ; Crystal System: Monoclinic.[4][5]
-
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole: Molecular Formula: C₁₅H₁₂ClNS; Molecular Weight: 273.79 g/mol .[6]
Proposed Synthesis and Experimental Protocol
The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde.[4] Based on established methodologies for similar compounds, a reliable synthetic route to 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is proposed.
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole.
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of structurally related benzothiazoles.[5][7]
Materials:
-
2-Amino-4-chlorothiophenol (1 equivalent)
-
4-(Chloromethyl)benzaldehyde (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Sodium Metabisulfite (Na₂S₂O₅) (catalytic amount)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorothiophenol (1 equiv.) and 4-(chloromethyl)benzaldehyde (1 equiv.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Addition of Catalyst: Add a catalytic amount of sodium metabisulfite to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold deionized water with stirring. A solid precipitate is expected to form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole.
-
Drying: Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitates the reaction at elevated temperatures.
-
Sodium Metabisulfite: This reagent acts as a mild oxidizing agent and catalyst, promoting the cyclization and formation of the benzothiazole ring.[7]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur efficiently.
-
Precipitation in Water: The product is expected to be poorly soluble in water, allowing for its easy isolation from the water-soluble DMF and any remaining water-soluble impurities.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Reactivity and Potential Applications
The chemical reactivity of 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is largely dictated by the chloromethyl group and the benzothiazole nucleus.
Reactivity of the Chloromethyl Group
The benzylic chloride of the chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This functionality allows for the facile introduction of a wide variety of substituents, serving as a key synthetic handle for the creation of a library of derivatives.
Caption: Reactivity of the chloromethyl group towards nucleophilic substitution.
This reactivity is paramount for drug development, enabling the attachment of various pharmacophores to the benzothiazole core to modulate biological activity and pharmacokinetic properties.
Potential Applications in Medicinal Chemistry
Given the established biological activities of benzothiazole derivatives, 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Anticancer Agents: The benzothiazole nucleus is a key component of several compounds with demonstrated anticancer activity.[8] The ability to functionalize the chloromethyl group allows for the synthesis of analogs that can be screened for activity against various cancer cell lines.
-
Antimicrobial Agents: Benzothiazole derivatives have shown efficacy against a range of bacteria and fungi.[2] New derivatives can be synthesized and evaluated for their minimum inhibitory concentrations (MICs).
-
Enzyme Inhibitors: The rigid benzothiazole scaffold can fit into the active sites of various enzymes.[8] By modifying the substituent at the chloromethyl position, it is possible to design specific inhibitors for targets of interest.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the benzothiazole and phenyl rings (expected in the range of 7.0-8.5 ppm).- A characteristic singlet for the methylene protons (-CH₂Cl) of the chloromethyl group (expected around 4.5-5.0 ppm). |
| ¹³C NMR | - Aromatic carbons in the benzothiazole and phenyl rings (expected in the range of 110-155 ppm).- A signal for the methylene carbon (-CH₂Cl) (expected around 45-50 ppm).- A signal for the C2 carbon of the benzothiazole ring (expected to be downfield, >160 ppm). |
| IR Spectroscopy | - C-H stretching vibrations for aromatic rings (around 3000-3100 cm⁻¹).- C=N and C=C stretching vibrations of the heterocyclic and aromatic rings (in the range of 1400-1600 cm⁻¹).- C-Cl stretching vibration (in the fingerprint region, typically 600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (293/295/297 due to chlorine isotopes).- Characteristic fragmentation patterns, including the loss of the chloromethyl group and fragmentation of the benzothiazole ring. |
Conclusion
5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its straightforward synthesis from readily available precursors and the reactive nature of its chloromethyl group make it an attractive scaffold for the development of new chemical entities. Further research to fully characterize its physicochemical properties and explore its biological activities is warranted.
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